molecular formula C14H11ClN6O B4995167 2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No. B4995167
M. Wt: 314.73 g/mol
InChI Key: DLKBZCHOGCTIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, A-740003. It belongs to the class of compounds known as P2X7 receptor antagonists, which have been studied for their potential in treating various diseases.

Mechanism of Action

A-740003 acts as a competitive antagonist of P2X7 receptors, which are ATP-gated ion channels that are expressed in various cells, including immune cells, neurons, and glial cells. Inhibition of P2X7 receptors by A-740003 can prevent the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and can also inhibit the formation of inflammasomes, which are involved in the activation of the immune response.
Biochemical and physiological effects:
A-740003 has been shown to have several biochemical and physiological effects, including the inhibition of cytokine release, the prevention of inflammasome formation, and the modulation of immune response. A-740003 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using A-740003 in lab experiments is its specificity for P2X7 receptors, which allows researchers to study the effects of inhibiting this receptor without affecting other receptors or physiological processes. However, one limitation of using A-740003 is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.

Future Directions

There are several future directions for research on A-740003, including the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the study of its mechanisms of action in different cell types and physiological processes. Additionally, the use of A-740003 in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of A-740003 involves several steps, including the reaction of 2-chlorobenzoyl chloride with 5-methyl-2-pyridinylamine to form 2-chloro-N-(5-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with sodium azide to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-azidobenzamide, which is then reduced with hydrogen gas to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-aminobenzamide. Finally, this compound is reacted with sodium azide and triethylamine to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide.

Scientific Research Applications

A-740003 has been studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Several studies have shown that A-740003 can inhibit the activation of P2X7 receptors, which are involved in various physiological processes, including inflammation, cell death, and immune response.

properties

IUPAC Name

2-chloro-N-(5-methylpyridin-2-yl)-5-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O/c1-9-2-5-13(16-7-9)18-14(22)11-6-10(3-4-12(11)15)21-8-17-19-20-21/h2-8H,1H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKBZCHOGCTIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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